molecular formula C14H21N3O B14158720 2-(4-ethylpiperazin-1-yl)-N-phenylacetamide CAS No. 5495-81-8

2-(4-ethylpiperazin-1-yl)-N-phenylacetamide

Cat. No.: B14158720
CAS No.: 5495-81-8
M. Wt: 247.34 g/mol
InChI Key: MLPIJNWZDVDTJS-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-phenylacetamide typically involves the reaction of 4-ethylpiperazine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be optimized using techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylpiperazin-1-yl)-N-phenylacetamide is unique due to the presence of both the ethylpiperazine and phenylacetamide moieties, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

5495-81-8

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C14H21N3O/c1-2-16-8-10-17(11-9-16)12-14(18)15-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18)

InChI Key

MLPIJNWZDVDTJS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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